molecular formula C15H17P B1266036 Isopropyldiphenylphosphine CAS No. 6372-40-3

Isopropyldiphenylphosphine

Cat. No. B1266036
CAS RN: 6372-40-3
M. Wt: 228.27 g/mol
InChI Key: LLZAIAIZAVMQIG-UHFFFAOYSA-N
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Description

Phosphine compounds, including those similar to isopropyldiphenylphosphine, play a crucial role in various chemical reactions and catalytic processes. Their unique chemical and physical properties make them valuable in organic synthesis, catalysis, and material science.

Synthesis Analysis

The synthesis of related phosphine compounds often involves multiple steps, including lithiation, phosphinylation, and reactions with different phosphorus sources. For example, axially dissymmetric bis(triaryl)phosphines in the biphenyl series can be synthesized from diamines via Sandmeyer reaction, lithiation, and subsequent phosphinylation, illustrating a method that could potentially be adapted for isopropyldiphenylphosphine synthesis (Schmid et al., 1988).

Molecular Structure Analysis

The molecular structures of phosphine compounds are characterized by their phosphorus-centered bonding environments. X-ray diffraction analyses of similar compounds have revealed complex structures with significant implications for their reactivity and applications in catalysis (Sasaki et al., 2002).

Chemical Reactions and Properties

Phosphine compounds engage in a wide range of chemical reactions, including coupling reactions, hydrogen transfer reactions, and as ligands in catalytic processes. Their chemical reactivity is influenced by the steric and electronic properties of the substituents on the phosphorus atom. For instance, (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have shown high catalytic activity in cross-coupling reactions, demonstrating the potential utility of similarly structured phosphines in organic synthesis (Aydemir et al., 2009).

Physical Properties Analysis

The physical properties of phosphine compounds, including solubility, melting points, and boiling points, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents on the phosphorus atom. Research on similar compounds, such as tris(2,4,6-triisopropylphenyl)phosphine, provides insights into how bulky aryl groups can influence these physical properties (Sasaki et al., 2008).

Chemical Properties Analysis

The chemical properties of phosphines, including their oxidation states, acidity, and nucleophilicity, are crucial for their roles in chemical reactions and catalysis. Studies on related compounds illustrate the impact of electronic and steric effects on their reactivity and stability, which are essential considerations for the synthesis and application of isopropyldiphenylphosphine (Sasaki et al., 2002).

Scientific Research Applications

Catalysis and Polymerization

Isopropyldiphenylphosphine plays a significant role in catalysis and polymerization processes. For instance, the cobalt (II) phosphine complex CoCl2(PiPrPh2)2, synthesized using isopropyldiphenylphosphine, has been found highly active and stereospecific for the polymerization of 1,3-butadiene, leading to the production of syndiotactic polybutadiene (Ricci et al., 2005). This discovery has implications for the manufacturing of novel polymers with specific properties.

Synthesis of Heterocycles

Isopropyldiphenylphosphine is also used in the synthesis of phosphorus heterocycles. In a study, various phosphines, including diphenyl(isopropylthio)phosphine, reacted with bromophenyldiazirine, leading to the formation of cationic N,N‘-bis(phosphine) adducts and heterocycles (Alcaraz et al., 1996). These findings contribute to the development of new compounds in organic chemistry.

Biocatalytic Resolution

In biocatalysis, 2-hydroxyalkyldiphenylphosphines undergo resolution under rabbit gastric lipase catalysis, demonstrating the enantioselective potential of isopropyldiphenylphosphine derivatives (Kagan et al., 1991). Such processes are essential in creating optically active compounds, which are crucial in pharmaceutical and fine chemical industries.

Pharmaceutical and Electronic Applications

Isopropyldiphenylphosphine derivatives find applications in the pharmaceutical and electronics sectors. For example, derivatives like blue-emitting Ir(III) phosphors, where isopropyldiphenylphosphine plays a role, are utilized in the fabrication of OLEDs (Hung et al., 2009). This highlights its significance in advanced materials and technology.

Safety And Hazards

Isopropyldiphenylphosphine may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored in a dry, ventilated place, away from fire and oxidizing agents . Avoid contact with skin and inhalation of gas when using . Wear gloves, goggles, and protective clothing during operation .

properties

IUPAC Name

diphenyl(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZAIAIZAVMQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213143
Record name Isopropyldiphenylphosphine
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isopropyldiphenylphosphine

CAS RN

6372-40-3
Record name (1-Methylethyl)diphenylphosphine
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Record name Isopropyldiphenylphosphine
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Record name Isopropyldiphenylphosphine
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Synthesis routes and methods

Procedure details

193 ml of a 2.6 Molar solution of 503 mmoles of isopropylmagnesium bromide in ether was added dropwise to a stirred solution of 89.96 g (502.6 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at -25° C. under an inert atmosphere. After the addition was complete, the mixture was stirred for 15 minutes at a temperature of -25° C. and then was allowed to gradually warm to +8° C. 325 ml of a 2.01 Molar solution of 653 mmoles of phenylmagnesium bromide in ether was then added dropwise at a temperature of between +8° C. to +32° C. The mixture was refluxed for one-half hour, and hydrolyzed. Distillation gave isopropyldiphenylphosphine. 31P-NMR(delta)=0.49 ppm (relative intensity 999.96), Yield=about 49%, BP=122°-124° C. at 0.3 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
YD Sheng, XY Yu, XF Liu, YL Li - Polyhedron, 2017 - Elsevier
Reaction of (μ-SCH 2 CH 2 CH 2 S-μ)Fe 2 (CO) 6 (1) with 2-(diphenylphosphino)benzaldehyde in the presence of Me 3 NO·2H 2 O yielded monosubstituted complex (μ-SCH 2 CH 2 …
Number of citations: 12 www.sciencedirect.com
SK Bauer, CJ Willis, NC Payne - Acta Crystallographica Section C …, 1995 - scripts.iucr.org
… As part of an investigation of phosphine complexes of cobalt halides, we studied the interaction of Coi2 with isopropyldiphenylphosphine. A structural investigation of the product …
Number of citations: 6 scripts.iucr.org
M Fettouhi, ZS Seddigi - Zeitschrift fur Kristallographie-New …, 2005 - ksascholar.dri.sa
Crystal structure of tetrakis(isopropyldiphenylphosphine)-di(μ-iodo) dicopper(I), Cu2i2(PC15H17) 4 — Ministry of Education - Saudi Arabia … Crystal structure of tetrakis(isopropyldiphenylphosphine)-di(μ-iodo) …
Number of citations: 2 ksascholar.dri.sa
G Ricci, A Forni, A Boglia, T Motta, G Zannoni… - …, 2005 - ACS Publications
The new cobalt (II) phosphine complex CoCl 2 (P i PrPh 2 ) 2 was synthesized by reacting CoCl 2 with isopropyldiphenylphosphine in ethyl alcohol as solvent. The molecular structure …
Number of citations: 112 pubs.acs.org
M Fettouhi, ZS Seddigi - Zeitschrift für Kristallographie-New Crystal …, 2005 - degruyter.com
Crystal structure of tetrakis(isopropyldiphenylphosphine)- di(μ-iodo)dicopper(I), Cu2l2(PC15H17)4 … Crystal structure of tetrakis(isopropyldiphenylphosphine)- di(μ-iodo)dicopper(I), Cu 2 l 2 (PC …
Number of citations: 2 www.degruyter.com
FY Chen, J He, XY Yu, Z Wang, C Mu… - Applied …, 2018 - Wiley Online Library
… substitution of complex 2 with a monophosphine ligand, such as triphenylphosphine, tris(2‐methoxyphenyl)phosphine, tris(4‐fluorophenyl)phosphine, isopropyldiphenylphosphine or …
Number of citations: 29 onlinelibrary.wiley.com
A Fazal, S Al-Fayez, LH Abdel-Rahman, ZS Seddigi… - Polyhedron, 2009 - Elsevier
… (phen), 2,2′-bipyridine (bpy), 5,5′-dimethyl-2,2′-bipyridine (5,5′dimbpy) and PR 3 =tricyclohexylphosphine, tris(2-cyanoethyl)phosphine and isopropyldiphenylphosphine, have …
Number of citations: 28 www.sciencedirect.com
P Zhao, XY Yu, XF Liu, YL Li - Polyhedron, 2018 - Elsevier
… report the synthesis, spectroscopy and X-ray crystal structures of diiron complexes containing the monophosphine ligands methyldiphenylphosphine, isopropyldiphenylphosphine and …
Number of citations: 12 www.sciencedirect.com
SD Goff, BL Jelus, EE Schweizer - Organic Mass Spectrometry, 1977 - Wiley Online Library
… A probe temperature study of isopropyldiphenylphosphine oxide is summarized in Table 3. As the temperature of the sample is increased from 80-130C, a greater concentration of …
Number of citations: 15 onlinelibrary.wiley.com
M YAMASHITA, A WAKUTA, T OGATA… - Journal of Synthetic …, 1978 - jstage.jst.go.jp
ジホスフィンからS-ア ルキル置換ホスフィン類の合成 Page 1 (昭 和52年10月11日 受 理) ジホスフィンからS-ア ルキル置換ホスフィン類の合成 山 下 光 司*・ 和久田 淳* 尾 形 強*・ 猪 川 三 郎* …
Number of citations: 2 www.jstage.jst.go.jp

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